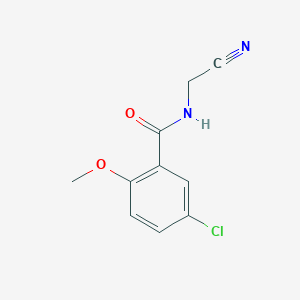
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide, also known as Isothiazolidinone, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has shown promising results in the fields of medicine, biotechnology, and agriculture.
Wirkmechanismus
The mechanism of action of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it easy to handle and store. However, one limitation of using 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone in lab experiments is its potential toxicity. It is essential to handle this compound with care and take appropriate safety precautions.
Zukünftige Richtungen
There are several potential future directions for the research on 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone. One possible direction is the development of new antibiotics based on the structure of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone. Another potential direction is the investigation of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone's potential applications in the field of agriculture. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been shown to have antimicrobial properties, making it a potential candidate for the development of new pesticides.
Conclusion:
In conclusion, 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone is a chemical compound that has shown promising results in scientific research. Its potential applications in the fields of medicine, biotechnology, and agriculture make it a compound of significant interest. The synthesis method for 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone is relatively simple, and its chemical properties make it easy to handle and store. However, it is essential to handle this compound with care due to its potential toxicity. Future research on 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone may lead to the development of new antibiotics, pesticides, and treatments for various diseases.
Synthesemethoden
The synthesis of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone involves the reaction of 4-methyl-3-oxo-2-isothiazolidinone with 3-phenylpropylamine in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which is then treated with benzoyl chloride to obtain the final product. The synthesis method is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-14-27(25,26)22(20(15)24)18-11-5-10-17(13-18)19(23)21-12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,13,15H,6,9,12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLZTALKOFROPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)

![1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)



![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)

![methyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5106245.png)
![5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5106246.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)
